

Anabolic and androgenic properties of 17 α -alkylated derivatives of nandrolone

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Compound of Interest

Compound Name: *Tetrahydrogestrinone*

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An in-depth technical guide on the anabolic and androgenic properties of 17 α -alkylated derivatives of nandrolone is detailed below.

Introduction

Nandrolone (19-nortestosterone) is an anabolic-androgenic steroid (AAS) known for its favorable anabolic-to-androgenic ratio. However, its therapeutic use is limited by its poor oral bioavailability due to extensive first-pass hepatic metabolism. To overcome this, chemical modifications have been introduced, with 17 α -alkylation being the most significant for producing orally active compounds.[1][2] This modification, typically the addition of a methyl or ethyl group at the C17 α position, sterically hinders the oxidation of the 17 β -hydroxyl group, thereby reducing hepatic breakdown and allowing the steroid to enter systemic circulation.[2][3]

This guide provides a comprehensive overview of the anabolic and androgenic properties of 17 α -alkylated derivatives of nandrolone, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The primary focus will be on Norethandrolone and its prodrug, Ethylestrenol.

Mechanism of Action: Androgen Receptor Signaling

The biological effects of 17 α -alkylated nandrolone derivatives, like all AAS, are mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor. [4][5] Upon entering the target cell, the steroid binds to the AR located in the cytoplasm, causing a conformational change. This change leads to the dissociation of heat shock proteins,

allowing the steroid-receptor complex to translocate into the nucleus and dimerize.[4][6] The dimer then binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, modulating their transcription.[4][6] This process ultimately leads to the synthesis of proteins responsible for the anabolic effects (e.g., increased muscle protein synthesis) and androgenic effects (e.g., development of male secondary sexual characteristics).[6][7]

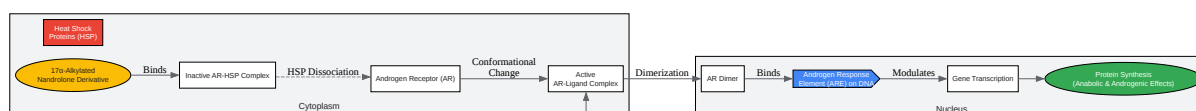


Figure 1: Androgen Receptor Signaling Pathway

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Caption: Figure 1: Androgen Receptor Signaling Pathway.

Featured 17 α -Alkylated Nandrolone Derivatives Norethandrolone (17 α -ethyl-19-nortestosterone)

Norethandrolone, marketed under names like Nilevar, was the first AAS developed with a favorable separation of anabolic and androgenic effects to be marketed.[8] It is a potent, orally active derivative of nandrolone.[6][9]

- **Anabolic and Androgenic Effects:** Norethandrolone exhibits strong anabolic properties relative to its androgenic effects.[8] This is partly because its 5 α -reduced metabolite, 5 α -dihydronorethandrolone, has a diminished affinity for the androgen receptor, a characteristic shared with nandrolone that contributes to a higher anabolic-to-androgenic ratio.[8]
- **Therapeutic Uses:** It has been used to promote muscle growth, treat severe burns, and manage aplastic anemia, though its use has largely been discontinued due to concerns about liver damage.[7][8]
- **Side Effects:** Like other 17 α -alkylated steroids, norethandrolone carries a significant risk of hepatotoxicity.[3][9] Other side effects include masculinization in women, fluid retention, and alterations in lipid profiles.[8][10]

Ethylestrenol (17 α -ethyl-estr-4-en-17 β -ol)

Ethylestrenol (Maxibolin, Orabolin) is another orally active 17 α -alkylated nandrolone derivative. [11] A key pharmacokinetic feature is that it acts as a prodrug to the more potent norethandrolone.[11]

- **Pharmacokinetics:** After oral administration, ethylestrenol is metabolized in the body to norethandrolone.[11] This conversion is responsible for most of its biological activity. Ethylestrenol itself has a very low affinity for the androgen receptor, only about 5% that of testosterone.[11]
- **Clinical Profile:** It has been used to promote weight gain, treat osteoporosis and certain types of anemia.[11][12] However, it is considered a very weak muscle-builder compared to other AAS.[11]
- **Side Effects:** The side effect profile is similar to that of norethandrolone, including the risk of liver damage and virilizing effects.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data for key nandrolone derivatives. Data for testosterone and methyltestosterone are included for comparison.

Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor

Compound	Relative Binding Affinity (%) vs. DHT	Reference Compound
Dihydrotestosterone (DHT)	100	-
Testosterone	~50	DHT
Norethandrolone	Data not consistently reported; activity confirmed	-
Ethylestrenol	~2	DHT

Note: Quantitative RBA data for norethandrolone is sparse in the readily available literature, but its potent activity as an AR agonist is well-established.[6][8] Ethylestrenol's low affinity is

consistent with its role as a prodrug.[\[11\]](#)

Table 2: Anabolic and Androgenic Ratings (Hershberger Assay in Rats)

Compound	Anabolic Activity (Myotrophic)	Androgenic Activity (Prostatic)	Anabolic/Androgen ic Ratio
Testosterone Propionate (Reference)	100	100	1
Nandrolone	125	37	~3.4
Norethandrolone	100	20	5
Ethylestrenol	200-400	20-40	10-19

Source: Data compiled from historical pharmacological studies. The exact values can vary based on the specific assay protocol.

Experimental Protocols

The evaluation of anabolic and androgenic properties relies on a combination of in vitro and in vivo assays.

In Vitro Assay: Androgen Receptor Binding

This assay quantifies the affinity of a compound for the androgen receptor.[\[13\]](#)

- Objective: To determine the relative binding affinity (RBA) of a test compound compared to a high-affinity reference ligand.
- Methodology:
 - Receptor Source: A source of androgen receptors is prepared, often using recombinant human AR or cytosol isolated from the rat prostate.[\[13\]](#)[\[14\]](#)
 - Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881, a potent synthetic androgen) and varying

concentrations of the unlabeled test compound.[14]

- Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand.
- Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.[14]
- Data Analysis: A competition curve is plotted, showing the percent of bound radioligand as a function of the test compound concentration. From this curve, the IC_{50} (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The RBA is then determined by comparing the IC_{50} of the test compound to that of a reference standard like dihydrotestosterone (DHT).[13]

In Vivo Assay: The Hershberger Bioassay

The Hershberger assay is the gold standard in vivo method for assessing and comparing the anabolic and androgenic activities of steroids.[15][16]

- Objective: To measure the androgenic (effect on prostate and seminal vesicles) and anabolic (effect on levator ani muscle) activity of a substance in a castrated rodent model.[17][18]
- Methodology:
 - Animal Model: Immature male rats are surgically castrated (around postnatal day 42) and allowed a recovery period of at least seven days to let endogenous testosterone levels deplete.[15]
 - Dosing: The animals are then treated for 10 consecutive days with the test compound, typically administered via oral gavage or subcutaneous injection.[18][19] Control groups receive a vehicle or a reference androgen like testosterone propionate (TP).[15]
 - Necropsy and Tissue Collection: Twenty-four hours after the final dose, the animals are euthanized. Five key androgen-dependent tissues are carefully dissected and weighed: ventral prostate (VP), seminal vesicles (SV, with coagulating glands), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).[16]

- Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. An increase in the weight of the LABC muscle is indicative of anabolic activity, while increases in the VP and SV weights reflect androgenic activity.[17] The ratio of the anabolic response to the androgenic response provides the anabolic/androgenic ratio.

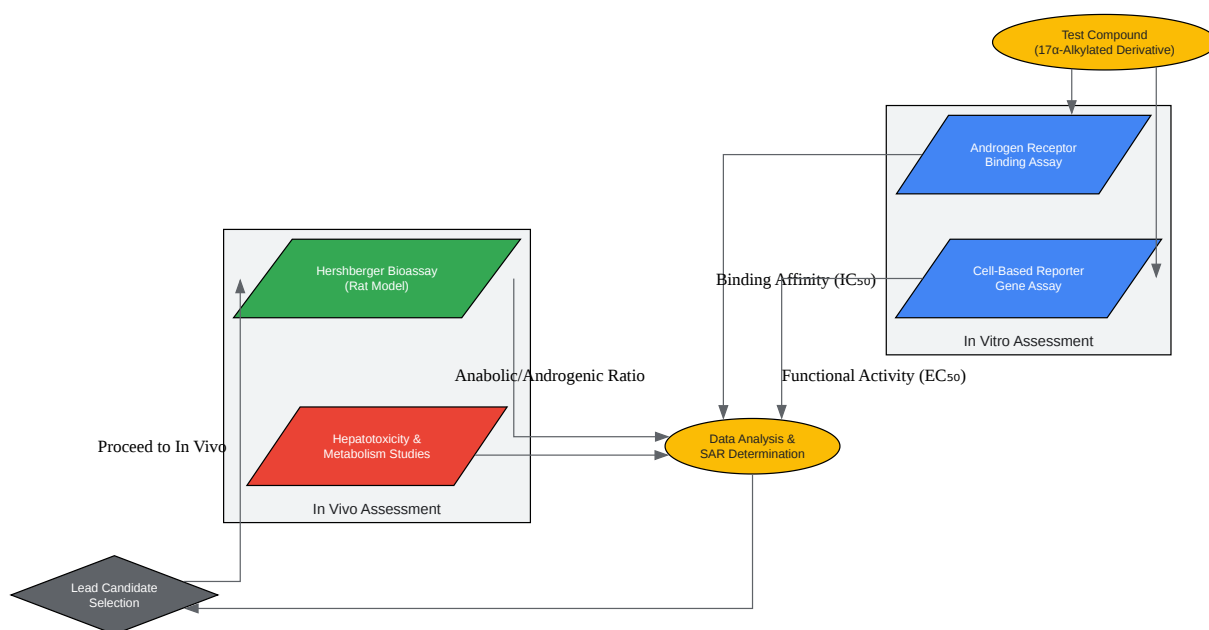


Figure 2: Experimental Workflow for AAS Evaluation

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Caption: Figure 2: Experimental Workflow for AAS Evaluation.

Structure-Activity Relationships (SAR) and Hepatotoxicity

The defining feature of the compounds discussed is the alkyl group at the C17 α position. This single modification dramatically alters the pharmacological profile of the parent steroid, nandrolone.

- **Oral Bioavailability:** The primary purpose of 17 α -alkylation is to confer oral activity by preventing hepatic metabolism.[\[1\]](#)[\[2\]](#)[\[20\]](#) The bulky alkyl group shields the 17 β -hydroxyl group from enzymatic oxidation.
- **Anabolic/Androgenic Ratio:** The 19-nor structure of nandrolone derivatives already provides a favorable anabolic profile. The 17 α -alkylation can further influence this ratio. For instance, extending the alkyl chain beyond an ethyl group can abolish androgenic activity altogether.[\[21\]](#)
- **Hepatotoxicity:** The very modification that grants oral bioavailability is also responsible for the primary safety concern: liver toxicity.[\[21\]](#)[\[22\]](#) 17 α -alkylated AAS are associated with cholestatic jaundice, peliosis hepatis (blood-filled cysts in the liver), and an increased risk of hepatic tumors with long-term use.[\[3\]](#)[\[23\]](#)[\[24\]](#) This hepatotoxicity is a direct consequence of the reduced hepatic metabolism and accumulation of the steroid in the liver.[\[22\]](#) Non-17 α -alkylated steroids like nandrolone itself are significantly less hepatotoxic.[\[25\]](#)

Caption: Figure 3: Structure-Activity Relationship of 17 α -Alkylation.

Conclusion

The 17 α -alkylation of nandrolone successfully created a class of orally active anabolic-androgenic steroids with potent biological effects. Compounds like norethandrolone and its prodrug ethylestrenol demonstrate a high degree of anabolic activity relative to their androgenic effects, making them therapeutically interesting. However, the structural modification that confers oral bioavailability is inextricably linked to a significant risk of hepatotoxicity, which has limited their clinical use and remains a critical consideration for drug development professionals. A thorough understanding of their pharmacology, supported by robust in vitro and in vivo assays, is essential for evaluating the risk-benefit profile of these and any future derivatives.

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References

- 1. steroidal.com [steroidal.com]
- 2. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 3. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Norethandrolone? [synapse.patsnap.com]
- 7. What is Norethandrolone used for? [synapse.patsnap.com]
- 8. Norethandrolone - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Norethandrolone - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 11. Ethylestrenol - Wikipedia [en.wikipedia.org]
- 12. ETHYLESTRENOL AS AN ANABOLIC STEROID IN INSTITUTIONALIZED CHILDREN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]
- 20. Understanding Oral Steroids: Myths, Facts, and Health Considerations [driadashop.to]
- 21. 17 α -Alkylated anabolic steroid - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. drugs.com [drugs.com]
- 24. Review of oxymetholone: a 17 α -alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. vinmec.com [vinmec.com]
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